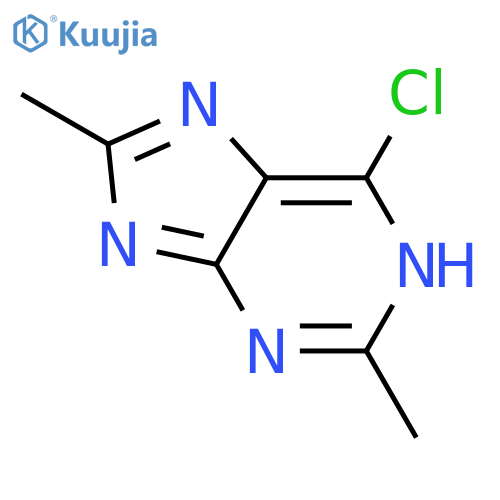Cas no 98550-74-4 (1H-Purine, 6-chloro-2,8-dimethyl-)

98550-74-4 structure
商品名:1H-Purine, 6-chloro-2,8-dimethyl-
1H-Purine, 6-chloro-2,8-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Purine, 6-chloro-2,8-dimethyl-
- 6-chloro-2,8-dimethyl-7H-purine
- MFCD12755942
- AB65944
- C90582
- 6-CHLORO-2,8-DIMETHYL-9H-PURINE
- 98550-74-4
- DTXSID40760555
- SCHEMBL22224331
- EN300-7441876
-
- インチ: InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12)
- InChIKey: AOJUMUSJTUPQBI-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(N1)C(=NC(=N2)C)Cl
計算された属性
- せいみつぶんしりょう: 182.0359239g/mol
- どういたいしつりょう: 182.0359239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
1H-Purine, 6-chloro-2,8-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7441876-1.0g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 1.0g |
$908.0 | 2024-05-23 | |
| Enamine | EN300-7441876-10.0g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 10.0g |
$3908.0 | 2024-05-23 | |
| Enamine | EN300-7441876-2.5g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 2.5g |
$1781.0 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1254753-1g |
1H-Purine, 6-chloro-2,8-dimethyl- |
98550-74-4 | 95% | 1g |
$1555 | 2025-02-20 | |
| 1PlusChem | 1P006RNX-1g |
1H-Purine, 6-chloro-2,8-dimethyl- |
98550-74-4 | 95% | 1g |
$769.00 | 2024-04-19 | |
| Enamine | EN300-7441876-0.05g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 0.05g |
$763.0 | 2024-05-23 | |
| Enamine | EN300-7441876-0.25g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 0.25g |
$836.0 | 2024-05-23 | |
| Enamine | EN300-7441876-0.1g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 0.1g |
$799.0 | 2024-05-23 | |
| Enamine | EN300-7441876-0.5g |
6-chloro-2,8-dimethyl-9H-purine |
98550-74-4 | 95% | 0.5g |
$871.0 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1254753-1g |
1H-Purine, 6-chloro-2,8-dimethyl- |
98550-74-4 | 95% | 1g |
$1105 | 2024-06-07 |
1H-Purine, 6-chloro-2,8-dimethyl- 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
98550-74-4 (1H-Purine, 6-chloro-2,8-dimethyl-) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
